molecular formula C16H24N4O2 B013964 8-Cyclopentyl-1,3-dipropylxanthine CAS No. 102146-07-6

8-Cyclopentyl-1,3-dipropylxanthine

Numéro de catalogue B013964
Numéro CAS: 102146-07-6
Poids moléculaire: 304.39 g/mol
Clé InChI: FFBDFADSZUINTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a selective A1 adenosine receptor antagonist . It has been found to possess anti-cancer functionality, inducing apoptosis in breast cancer cells and favoring mRNA expression of caspases .


Synthesis Analysis

The synthesis of 8-Cyclopentyl-1,3-dipropylxanthine involves a 1,3-dipropyl-substitution of xanthines, which leads to a higher affinity at adenosine receptors . A similar compound, a 1,3-dipropyl-8-phenylxanthine derivative, [3H]XAC, has been synthesized and found to bind with relatively high affinity to A1 receptors .


Molecular Structure Analysis

The molecular structure of 8-Cyclopentyl-1,3-dipropylxanthine is represented by the empirical formula C16H24N4O2 . Its molecular weight is 304.39 .


Chemical Reactions Analysis

As a xanthine derivative, DPCPX acts as a phosphodiesterase inhibitor . It has high selectivity for A1 over other adenosine receptor subtypes .


Physical And Chemical Properties Analysis

8-Cyclopentyl-1,3-dipropylxanthine is a solid substance . It is soluble in DMSO (>10 mg/mL), 0.1 M NaOH (2 mg/mL), and ethanol (4 mg/mL), but insoluble in water .

Applications De Recherche Scientifique

Pharmacology

Application Summary

DPCPX is a selective high affinity antagonist radioligand for A1 adenosine receptors . It has been used to study the properties of A1 adenosine receptors and compare them with other radioligands for this receptor .

Methods of Application

DPCPX competitively antagonized both the inhibition of adenylate cyclase activity via A1 adenosine receptors and the stimulation via A2 adenosine receptors . The K1-values of this antagonism were 0.45 nM at the A1 receptor of rat fat cells, and 330 nM at the A2 receptor of human platelets, giving a more than 700-fold A1-selectivity .

Results or Outcomes

DPCPX bound in a saturable manner with high affinity to A1 receptors in membranes of bovine brain and heart, and rat brain and fat cells (KD-values 50–190 pM) . Its nonspecific binding was about 1% of total at KD, except in bovine myocardial membranes (about 10%) .

Cancer Research

Application Summary

DPCPX has been used as an A1AR antagonist in the MCF-7 breast cancer cell line to test its anti-cancer effect .

Methods of Application

The specific methods of application in this context are not detailed in the sources. However, as an antagonist, DPCPX would typically be applied to the cell line in a controlled environment to observe its effects.

Results or Outcomes

The specific results or outcomes of these experiments are not detailed in the sources. However, the fact that DPCPX is being used in this context suggests that A1AR antagonists may have potential as a therapeutic strategy in breast cancer treatment.

Neurology

Application Summary

DPCPX has been used to study the function of the adenosine A1 receptor in animals . The adenosine A1 receptor has been found to be involved in several important functions such as regulation of breathing and activity in various regions of the brain .

Methods of Application

The specific methods of application in this context are not detailed in the sources. However, as an antagonist, DPCPX would typically be applied in a controlled environment to observe its effects on the adenosine A1 receptor.

Results or Outcomes

DPCPX has been shown to produce behavioural effects such as increasing the hallucinogen-appropriate responding produced by the 5-HT2A agonist DOI, and the dopamine release induced by MDMA . It also has interactions with a range of anticonvulsant drugs .

Cardiovascular Research

Application Summary

DPCPX has been used as an adenosine receptor (A1AR) antagonist in human umbilical vein endothelial cells (HUVECs) .

Results or Outcomes

The specific results or outcomes of these experiments are not detailed in the sources. However, the fact that DPCPX is being used in this context suggests that A1AR antagonists may have potential as a therapeutic strategy in cardiovascular research.

Immunology

Application Summary

DPCPX has been used as an adenosine receptor (A1AR) antagonist in macrophages .

Results or Outcomes

The specific results or outcomes of these experiments are not detailed in the sources. However, the fact that DPCPX is being used in this context suggests that A1AR antagonists may have potential as a therapeutic strategy in immunological research.

Phosphodiesterase Inhibition

Application Summary

DPCPX also acts as a phosphodiesterase inhibitor, and is almost as potent as rolipram at inhibiting PDE4 .

Propriétés

IUPAC Name

8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBDFADSZUINTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144706
Record name 1,3-Dipropyl-8-cyclopentylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Cyclopentyl-1,3-dipropylxanthine

CAS RN

102146-07-6
Record name DPCPX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102146-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropyl-8-cyclopentylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-cyclopentyl-1,3-dipropylxanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-Dipropyl-8-cyclopentylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Cyclopentyl-1,3-dipropylxanthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Cyclopentyl-1,3-dipropylxanthine
Reactant of Route 2
Reactant of Route 2
8-Cyclopentyl-1,3-dipropylxanthine
Reactant of Route 3
8-Cyclopentyl-1,3-dipropylxanthine
Reactant of Route 4
8-Cyclopentyl-1,3-dipropylxanthine
Reactant of Route 5
Reactant of Route 5
8-Cyclopentyl-1,3-dipropylxanthine
Reactant of Route 6
Reactant of Route 6
8-Cyclopentyl-1,3-dipropylxanthine

Citations

For This Compound
4,340
Citations
MJ Lohse, KN Klotz, J Lindenborn-Fotinos… - Naunyn-Schmiedeberg's …, 1987 - Springer
The properties of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) as an antagonist ligand for A 1 adenosine receptors were examined and compared with other radioligands for this …
Number of citations: 494 0-link-springer-com.brum.beds.ac.uk
RF Bruns, JH Fergus, EW Badger, JA Bristol… - Naunyn-Schmiedeberg's …, 1987 - Springer
8-Cyclopentyl-1,3-dipropylxanthine (PD 116,948) is a very potent, very A 1 -selective adenosine antagonist, with a K i of 0.46 nM in 3 H-CHA binding to A 1 receptors in rat whole brain …
Number of citations: 480 0-link-springer-com.brum.beds.ac.uk
BE Cohen, G Lee, KA Jacobson, YC Kim, Z Huang… - Biochemistry, 1997 - ACS Publications
Cystic fibrosis is an autosomal recessive disorder affecting chloride transport in pancreas, lung, and other tissues, which is caused by mutations in the cystic fibrosis transmembrane …
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk
J Coates, MJ Sheehan, P Strong - General Pharmacology: The Vascular …, 1994 - Elsevier
Adenosine exerts many of its effects on biological systems by activating extracellular receptors. The hypothesis that these receptors were pharmacologically distinct from those …
D Martens, MJ Lohse, U Schwabe - Circulation research, 1988 - Am Heart Assoc
The purpose of the present study was the identification of A1 adenosine receptors in intact rat ventricular myocytes, which are thought to mediate the negative inotropic effects of …
Number of citations: 46 www.ahajournals.org
RJ Knight, CJ Bowmer, MS Yates - British journal of …, 1993 - Wiley Online Library
1 The diuretic effect of the selective A 1 adenosine receptor antagonist, 8‐cyclopentyl‐1,3‐dipropylxanthine (CPX), was investigated in anaesthetized rats. 2 CPX (0.1 mg kg −1 , iv) …
DKJE Von Lubitz, IA Paul, M Carter… - European journal of …, 1993 - Elsevier
The effect of the adenosine A 1 receptor agonist N 6 -cyclopentyladenosine (CPA) and antagonist 8-cyclopentyl-1,3-dipropylxanthine (CPX) on N- methyl- D -aspartate (NMDA)-evoked …
RJ Knight, MG Collis, MS Yates… - British journal of …, 1991 - Wiley Online Library
1 The effect of the selective adenosine A 1 ‐receptor antagonist, 8‐cyclopentyl‐1,3‐dipropylxanthine (CPX), on the development of cisplatin‐induced acute renal failure was …
N Arispe, J Ma, KA Jacobson, HB Pollard - Journal of Biological Chemistry, 1998 - ASBMB
8-Cyclopentyl-1,3-dipropylxanthine (CPX) and 1,3-diallyl-8-cyclohexylxanthine (DAX) are xanthine adenosine antagonists which activate chloride efflux from cells expressing either wild-…
Number of citations: 82 www.jbc.org
RG Weber, CR Jones, MJ Lohse… - Journal of …, 1990 - Wiley Online Library
A 1 adenosine receptors were labeled in rat brain sections with the antagonist [ 3 H]8‐cyclopentyl‐1,3‐dipropylxanthine ([ 3 H]DPCPX) and visualized at the light microscopic level …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.